

# Hexavinyldisiloxane: A Technical Guide to Molecular Weight and Purity Analysis

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## Compound of Interest

Compound Name: Hexavinyldisiloxane

Cat. No.: B1588441

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the molecular weight and purity analysis of **hexavinyldisiloxane**, a key organosilicon compound. This document outlines the fundamental properties, detailed experimental protocols for purity assessment, and potential impurities associated with its synthesis, offering valuable insights for researchers and professionals in drug development and materials science.

## Core Properties of Hexavinyldisiloxane

**Hexavinyldisiloxane**, with the chemical formula  $C_{12}H_{18}OSi_2$ , is a versatile molecule utilized in various chemical syntheses. A precise understanding of its molecular weight and purity is paramount for its application in research and development.

Property	Value
Chemical Formula	$C_{12}H_{18}OSi_2$
Molecular Weight	250.50 g/mol
Appearance	Colorless liquid
Boiling Point	Approximately 229 °C
Density	Approximately 0.845 g/cm <sup>3</sup>

## Purity Analysis: Experimental Protocols

The purity of **hexavinyldisiloxane** is critical for its intended applications. Gas chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary analytical techniques for determining its purity and identifying any contaminants.

### Gas Chromatography-Flame Ionization Detector (GC-FID) Analysis

GC-FID is a robust method for quantifying the purity of volatile compounds like **hexavinyldisiloxane**.

Experimental Protocol:

- Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID).
- Column: A non-polar capillary column, such as a DB-1 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for separating **hexavinyldisiloxane** from potential impurities.
- Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).
- Injector Temperature: 250 °C.
- Detector Temperature: 300 °C.
- Oven Temperature Program:
  - Initial temperature: 80 °C, hold for 2 minutes.
  - Ramp: Increase to 280 °C at a rate of 10 °C/min.
  - Final hold: Hold at 280 °C for 5 minutes.
- Injection Volume: 1 µL of a diluted sample (e.g., 1% in a suitable solvent like hexane or dichloromethane).

- Quantification: The purity is determined by calculating the area percentage of the **hexavinyldisiloxane** peak relative to the total area of all peaks in the chromatogram.

## Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR provides a highly accurate and direct method for purity assessment without the need for a reference standard of the analyte itself.

### Experimental Protocol:

- Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- Solvent: Deuterated chloroform ( $\text{CDCl}_3$ ) is a common solvent.
- Internal Standard: A certified internal standard with a known purity and a resonance signal that does not overlap with the analyte signals is crucial. Maleic acid or 1,3,5-trimethoxybenzene are suitable choices.
- Sample Preparation:
  - Accurately weigh a specific amount of the **hexavinyldisiloxane** sample.
  - Accurately weigh a precise amount of the internal standard.
  - Dissolve both in a known volume of  $\text{CDCl}_3$ .
- $^1\text{H}$  NMR Acquisition Parameters:
  - Sufficiently long relaxation delay ( $D_1$ ) to ensure full relaxation of all relevant protons (e.g., 5 times the longest  $T_1$ ).
  - A calibrated  $90^\circ$  pulse.
  - A sufficient number of scans to achieve a good signal-to-noise ratio.
- Data Processing and Calculation:

- Integrate the characteristic vinyl proton signals of **hexavinyldisiloxane** (typically in the range of 5.8-6.2 ppm).
- Integrate a well-resolved signal from the internal standard.
- Calculate the purity using the following formula:

Where:

- I = Integral value
- N = Number of protons for the integrated signal
- MW = Molecular weight
- m = mass
- P = Purity of the standard

## Synthesis and Potential Impurities

**Hexavinyldisiloxane** is commonly synthesized via the hydrolysis of divinyldichlorosilane. This process can lead to the formation of several impurities that may affect the quality of the final product.

Common Impurities:

- Unreacted Starting Materials: Residual divinyldichlorosilane.
- Cyclic Siloxanes: The hydrolysis process can also lead to the formation of cyclic vinylsiloxanes, such as hexavinylcyclotrisiloxane and octavinylcyclotetrasiloxane.
- Higher Linear Siloxanes: Oligomeric species containing more than two silicon atoms may also be present.
- Solvent Residues: Depending on the purification process, residual solvents may be present.

## Logical Workflow for Purity Analysis

The following diagram illustrates the logical workflow for the comprehensive purity analysis of **hexavinyldisiloxane**.

Caption: Workflow for **Hexavinyldisiloxane** Purity Analysis.

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